molecular formula C23H16N4OS B2463890 (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 477305-33-2

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2463890
CAS No.: 477305-33-2
M. Wt: 396.47
InChI Key: YAYPXSCUMUVROK-GHRIWEEISA-N
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Description

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves a multi-step process:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate derivative to introduce the vinyl group.

    Coupling with Naphthalene: The naphthalene moiety is introduced via a Suzuki coupling reaction, using a palladium catalyst.

    Final Amidation: The final step involves the reaction of the intermediate with 4-aminobenzamide under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkoxides, amines.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Materials Science: Its structural properties make it a candidate for use in organic semiconductors and light-emitting diodes.

Biology and Medicine:

    Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.

    Antimicrobial Agents: Its thiazole ring is a common motif in many antimicrobial agents, suggesting potential use in this area.

Industry:

    Dyes and Pigments: The compound’s conjugated system can be exploited in the development of new dyes and pigments.

    Polymer Science: It can be used as a monomer or comonomer in the synthesis of specialty polymers with unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The cyano group and the thiazole ring are key functional groups that facilitate binding to these targets. The naphthalene ring enhances the compound’s ability to intercalate into DNA, disrupting its function and leading to potential anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

  • (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide
  • (E)-4-((2-cyano-2-(4-(2-naphthyl)thiazol-2-yl)vinyl)amino)benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the thiazole and naphthalene rings can significantly alter the compound’s chemical and biological properties.
  • Unique Features: The specific combination of a naphthalene ring and a thiazole ring in (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide provides unique electronic properties that can be exploited in materials science and medicinal chemistry.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4OS/c24-12-17(13-26-18-10-8-16(9-11-18)22(25)28)23-27-21(14-29-23)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,26H,(H2,25,28)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYPXSCUMUVROK-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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